molecular formula C9H12O B3029030 2,4,5-Trimethylphenol CAS No. 496-78-6

2,4,5-Trimethylphenol

Cat. No.: B3029030
CAS No.: 496-78-6
M. Wt: 136.19 g/mol
InChI Key: VXSCPERJHPWROZ-UHFFFAOYSA-N
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Description

2,4,5-Trimethylphenol, also known as pseudocumenol or 1-hydroxy-2,4,5-trimethylbenzene, is an organic compound with the molecular formula C₉H₁₂O. It is a derivative of phenol, characterized by the presence of three methyl groups attached to the benzene ring. This compound is a white to pale brown crystalline powder and is known for its phenolic odor .

Safety and Hazards

2,4,5-Trimethylphenol is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to handle this compound with appropriate protective measures .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,5-Trimethylphenol can be synthesized through various methods. One common approach involves the alkylation of phenol with methanol in the presence of an acid catalyst. Another method includes the methylation of 2,4,5-trimethylbenzene using a Friedel-Crafts alkylation reaction .

Industrial Production Methods: In industrial settings, this compound is often produced by the methylation of phenol using methanol and an acid catalyst. The reaction is typically carried out at elevated temperatures and pressures to achieve high yields. The product is then purified through crystallization from water .

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Trimethylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4,5-Trimethylphenol has diverse applications in scientific research:

Comparison with Similar Compounds

Comparison: 2,4,5-Trimethylphenol is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. Compared to other dimethylphenols, it has distinct boiling and melting points, as well as different reactivity patterns in substitution reactions .

Properties

IUPAC Name

2,4,5-trimethylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-6-4-8(3)9(10)5-7(6)2/h4-5,10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXSCPERJHPWROZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060094
Record name 2,4,5-Trimethylphenol
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Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496-78-6
Record name Pseudocumenol
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Record name Pseudocumenol
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Record name Pseudocumenol
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Record name Phenol, 2,4,5-trimethyl-
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Record name 2,4,5-Trimethylphenol
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Record name 2,4,5-trimethylphenol
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Record name PSEUDOCUMENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How reactive is 2,4,5-Trimethylphenol with hydroxyl radicals, and what are the products formed?

A1: this compound exhibits significant reactivity with hydroxyl (OH) radicals. Studies using relative rate methods have determined the rate constant for this reaction to be 1.23 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 298 K and atmospheric pressure []. This reaction primarily proceeds through OH radical addition to the aromatic ring, leading to the formation of various products. One notable product is 3-methyl-3-hexene-2,5-dione, with a molar formation yield of 45% []. Other identified products include 2,4,5-trimethylbenzaldehyde, biacetyl, and methylglyoxal. The formation of biacetyl, in particular, suggests that some degree of ipso addition of the OH radical to the carbon bearing the hydroxyl group also occurs [].

Q2: Can this compound be nitrated, and what is the major product?

A2: Yes, this compound can undergo nitration. Reaction with fuming nitric acid leads to the formation of 3,4,6-trimethyl-2,4-dinitrocyclohexa-2,5-dienone as the primary product, obtained in high yield []. This reaction highlights the susceptibility of the aromatic ring to electrophilic aromatic substitution reactions, influenced by the activating nature of the hydroxyl and methyl substituents.

Q3: Has this compound been investigated in the context of catalytic reactions, and what is its role?

A3: While not a catalyst itself, this compound has been studied as a substrate in catalytic aromatic hydroxylation reactions. Specifically, researchers have explored its reaction with hydrogen peroxide, catalyzed by a divanadium-substituted γ-Keggin polyoxotungstate []. Interestingly, this reaction exhibits high chemoselectivity for aromatic hydroxylation and an unusual regioselectivity, yielding this compound as the main product. This finding suggests that the catalyst system influences the orientation of the hydroxylation, leading to the observed selectivity [].

Q4: Are there any analytical techniques used to identify and quantify this compound in complex mixtures?

A4: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique utilized for the identification and quantification of this compound within complex mixtures []. This method relies on the separation of compounds based on their volatility followed by detection and identification based on their mass-to-charge ratios. For instance, GC-MS analysis was employed to identify this compound as a component in the ethanol extract of Citrus amblycarpa leaves [].

Q5: Are there computational studies exploring the reactivity of this compound?

A5: Yes, computational chemistry methods, particularly Density Functional Theory (DFT), have been employed to study the reactivity of this compound. Researchers have utilized DFT calculations to investigate the mechanism of its reaction with OH radicals, providing insights into the reaction pathways and the formation of different products []. These studies contribute to a deeper understanding of the compound's reactivity at the molecular level.

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